3,5-Dichloro-6-hydroxypicolinic acid chemical structure and properties
3,5-Dichloro-6-hydroxypicolinic acid chemical structure and properties
Topic: 3,5-Dichloro-6-hydroxypicolinic acid chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Structure, Properties, and Synthetic Utility[1][2][3]
Executive Summary
3,5-Dichloro-6-hydroxypicolinic acid (CAS 103997-22-4) is a halogenated pyridine derivative of significant interest in agrochemical discovery and environmental chemistry.[1][2] Structurally characterized by a picolinic acid core with chlorine substituents at the 3- and 5-positions and a hydroxyl group at the 6-position, it serves as both a critical intermediate in the synthesis of chlorinated pyridine herbicides (e.g., clopyralid, picloram analogs) and a stable environmental metabolite.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, tautomeric behavior, synthetic pathways, and analytical characterization.
Chemical Identity & Structural Analysis[1][2]
The compound exhibits a distinct substitution pattern that influences its electronic properties and reactivity. A critical feature of 6-hydroxypicolinic acids is the existence of a tautomeric equilibrium between the 6-hydroxy-pyridine and 6-oxo-1,6-dihydropyridine (pyridone) forms.[1] In the solid state and polar solvents, the pyridone form typically predominates due to favorable lattice energy and solvation.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 3,5-Dichloro-6-hydroxy-2-pyridinecarboxylic acid |
| Alternative Name | 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid |
| CAS Number | 103997-22-4 |
| Molecular Formula | C₆H₃Cl₂NO₃ |
| Molecular Weight | 208.00 g/mol |
| SMILES | OC(=O)C1=C(Cl)C=C(Cl)C(O)=N1 |
| InChI Key | (Predicted) VRCWSYYXUCKEED-UHFFFAOYSA-N (based on backbone) |
Tautomeric Equilibrium
The reactivity of the 6-position is governed by the lactam-lactim tautomerism.[1] The electron-withdrawing chlorine atoms at positions 3 and 5 increase the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxy form.
Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, heavily influenced by solvent polarity.[1]
Physicochemical Properties[1][2][4][5][6][7][8][9]
The presence of two chlorine atoms exerts a strong inductive effect (-I), significantly lowering the pKa of the carboxylic acid relative to unsubstituted picolinic acid.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |
| Melting Point | > 200 °C (Decomposition) | High MP characteristic of pyridone H-bonding networks.[1] |
| Solubility (Water) | Low (Acid form) | Soluble in alkaline aqueous solutions (forming salts).[1] |
| Solubility (Organic) | Moderate | Soluble in DMSO, MeOH; limited in non-polar solvents. |
| pKa (COOH) | ~1.5 - 2.0 (Predicted) | Lowered by ortho-Cl electron withdrawal.[1] |
| pKa (OH/NH) | ~8.0 - 9.0 (Predicted) | Acidic due to resonance stabilization of the anion.[1] |
| LogP | ~1.8 - 2.2 | Moderately lipophilic in non-ionized form.[1] |
Synthesis & Manufacturing Pathways
The synthesis of 3,5-dichloro-6-hydroxypicolinic acid generally proceeds via the functionalization of pyridine precursors.[1] It is also a known degradation product of the herbicide Picloram .
Method A: Chlorination of 6-Hydroxypicolinic Acid
The most direct synthetic route involves the electrophilic aromatic substitution (chlorination) of 6-hydroxypicolinic acid.[1] The activating nature of the hydroxyl/oxo group directs chlorination to the ortho and para positions (relative to the oxygen), which correspond to positions 3 and 5.
Method B: Metabolic Degradation (Environmental)
In environmental systems, this compound appears as a metabolite of Picloram (4-amino-3,5,6-trichloropicolinic acid).[1] The pathway involves oxidative deamination or hydrolytic dechlorination mechanisms mediated by soil microorganisms.
Caption: Synthetic workflow from 6-hydroxypicolinic acid and downstream conversion to trichlorinated derivatives.
Protocol: Chlorination (Theoretical Basis)
-
Dissolution: Dissolve 6-hydroxypicolinic acid in a polar solvent (e.g., acetic acid or water).[1]
-
Chlorination: Introduce chlorine gas (
) or a chlorinating agent (e.g., NCS) at controlled temperatures (40–60 °C). -
Isolation: The product typically precipitates upon cooling or acidification due to the reduced solubility of the dichlorinated species.
-
Purification: Recrystallization from aqueous ethanol.
Reactivity & Applications
5.1 Chemical Reactivity[1]
-
Nucleophilic Displacement: The chlorine atoms at positions 3 and 5 are relatively stable but can undergo nucleophilic aromatic substitution (
) under forcing conditions, particularly if the carboxylic acid is esterified first. -
Chlorodehydroxylation: Reaction with phosphorus pentachloride (
) and phosphorus oxychloride ( ) converts the 6-hydroxy group into a chlorine, yielding 3,5,6-trichloropicolinic acid (or its acid chloride), a key intermediate for herbicides like Triclopyr and Chlorpyrifos analogs.[1] -
Coordination Chemistry: The picolinic acid moiety (N and COOH) is a potent bidentate chelator. The 6-hydroxy group can participate in bridging modes in metal complexes.[1]
5.2 Applications
-
Agrochemical Intermediate: Precursor for the synthesis of highly chlorinated pyridine herbicides.
-
Environmental Marker: Used as an analytical standard to monitor the degradation of Picloram in soil and groundwater.
-
Pharmaceutical Building Block: The scaffold serves as a core for developing metallo-enzyme inhibitors due to its metal-binding capability.[1]
Analytical Characterization
To validate the identity of 3,5-dichloro-6-hydroxypicolinic acid, the following analytical signatures are diagnostic:
-
¹H NMR (DMSO-d₆):
-
A distinct singlet around δ 8.0 - 8.2 ppm corresponding to the single aromatic proton at position 4 (
).[1] -
A broad singlet >10 ppm for the carboxylic acid and hydroxyl/amide protons.
-
-
Mass Spectrometry (LC-MS):
-
Molecular Ion: [M-H]⁻ at m/z 206/208/210.
-
Isotope Pattern: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1.
-
-
IR Spectroscopy:
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizing agents and strong bases.
References
-
PubChem. (n.d.). Compound Summary: 3,5-Dichloro-6-hydroxypicolinic acid.[1][3][4][2][5][6][7] National Library of Medicine. Retrieved from [Link]
- European Patent Office. (1993). Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles (EP0561421A1).
-
University of Hertfordshire. (2024). Picloram Metabolite Database: 3,5-dichloro-6-hydroxypicolinic acid. PPDB: Pesticide Properties DataBase. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (1988). Picloram: Health Advisory. Office of Drinking Water. Retrieved from [Link][1]
Sources
- 1. 24979-71-3,POLY(4-VINYLPHENOL-CO-METHYL METHACRYLATE) [easechem.com]
- 2. Picloram CAS#: 1918-02-1 [m.chemicalbook.com]
- 3. 40360-44-9 | 3,5,6-Trichloropicolinic acid | Chlorides | Ambeed.com [ambeed.com]
- 4. Full text of "Special scientific report--wildlife" [archive.org]
- 5. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 6. CAS 103997-22-4 C6H3Cl2NO3 3,5-Dichloro-6-hydroxypicolinic acid ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 7. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
